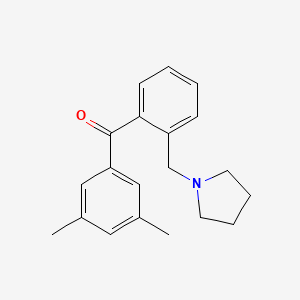

3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone

Description

3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone (CAS: 898774-67-9) is a substituted benzophenone derivative featuring a pyrrolidinomethyl group at the 2-position and methyl groups at the 3' and 5' positions of the benzophenone scaffold. Its molecular formula is C₂₀H₂₃NO, with an InChIKey of NCCUHSNOFQNJTJ-UHFFFAOYSA-N . This compound is primarily utilized as a synthetic intermediate or functional material, though specific biological or industrial applications remain understudied in the available literature.

Properties

IUPAC Name |

(3,5-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-11-16(2)13-18(12-15)20(22)19-8-4-3-7-17(19)14-21-9-5-6-10-21/h3-4,7-8,11-13H,5-6,9-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCUHSNOFQNJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643655 | |

| Record name | (3,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-67-9 | |

| Record name | (3,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3,5-Dimethylbenzoyl Chloride

The synthesis begins with 3,5-dimethylbenzoic acid, which is converted into 3,5-dimethylbenzoyl chloride using thionyl chloride (SOCl2). A staged reaction process is employed to optimize yield and purity:

| Stage | Conditions | Notes |

|---|---|---|

| Heat-insulating | 1 hour at < 35°C | Prevents premature reaction |

| Heating | 1 hour total: ramp from <45°C to <50°C | Controlled temperature increase |

| Refluxing | 2-3 hours reflux | Ensures complete conversion |

This method yields high-purity 3,5-dimethylbenzoyl chloride (>99.8%), reduces thionyl chloride consumption, and enhances productivity.

Friedel-Crafts Acylation to Form Benzophenone Core

The 3,5-dimethylbenzoyl chloride is reacted with an appropriate aromatic compound (e.g., 2-(chloromethyl)benzene derivative) in the presence of anhydrous aluminum chloride (AlCl3) catalyst under reflux conditions to form the corresponding benzophenone intermediate.

- Reaction conditions:

- Molar ratio: benzoyl chloride to aromatic compound ~10:1

- Catalyst: anhydrous AlCl3

- Solvent: anhydrous benzene or similar inert solvent

- Temperature: reflux (~80-100°C)

- Advantages: High efficiency, relatively short reaction time

- Disadvantages: Use of corrosive AlCl3, difficulty in catalyst recovery, generation of HCl byproduct.

Introduction of Pyrrolidinomethyl Group

The pyrrolidinomethyl substituent is introduced at the ortho position relative to the benzophenone carbonyl group via reductive amination or nucleophilic substitution:

- Reductive amination route:

- The benzophenone intermediate bearing an aldehyde or ketone group at the 2-position is reacted with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- This reaction forms the pyrrolidinomethyl substituent selectively.

- Nucleophilic substitution route:

- A chloromethyl intermediate reacts with pyrrolidine under basic conditions to substitute the chlorine with the pyrrolidino group.

The resulting compound is purified by recrystallization or column chromatography to separate cis and trans isomers, as characterized by NMR spectroscopy.

Research Findings and Characterization

- Isomer Separation: Cis and trans isomers of the pyrrolidinomethyl benzophenone derivatives can be separated by silica gel chromatography. The trans isomers typically exhibit lower Rf values on TLC.

- NMR Characterization: The 13C chemical shift of the carbon attached to the pyrrolidine ring differs significantly between cis (~29.5 ppm) and trans (~34.1 ppm) isomers, aiding rapid structural identification.

- Purity: The staged reaction for benzoyl chloride synthesis ensures high purity of intermediates, improving overall product quality.

Summary Table of Preparation Methods

Industrial and Laboratory Considerations

- Industrial Scale: Continuous flow reactors can be used for scaling up the reaction, especially for the Friedel-Crafts acylation step, to improve consistency and yield. Automated reagent addition and product isolation optimize production.

- Safety: Handling benzoyl chloride and AlCl3 requires strict moisture control and corrosion-resistant equipment due to their reactive and corrosive nature.

- Environmental Impact: The use of aluminum chloride generates acidic waste (HCl), necessitating neutralization and proper disposal protocols.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Dimethyl-2-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Photochemical Applications

3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone is utilized as a photoinitiator in polymer chemistry. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of coatings, adhesives, and inks. The compound's efficiency in generating free radicals upon exposure to UV light allows for rapid curing processes in industrial applications.

Biological Studies

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Studies have shown that benzophenone derivatives exhibit antimicrobial effects, making them candidates for developing new antibacterial agents.

- Cell Proliferation Inhibition: Research indicates that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy.

Material Science

In material science, this compound is explored for its role as a stabilizer or additive in plastics and polymers. Its UV-blocking capabilities help enhance the durability and longevity of materials exposed to sunlight.

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of various complex organic molecules. Its functional groups enable further chemical modifications, facilitating the creation of new compounds with desired properties for pharmaceuticals and agrochemicals.

Case Study 1: Photoinitiator Efficiency

A study compared various photoinitiators, including this compound, in UV-curable coatings. The results demonstrated that this compound provided superior curing speed and mechanical properties compared to traditional photoinitiators, highlighting its potential for industrial applications.

Case Study 2: Antimicrobial Activity Assessment

In a laboratory setting, the antimicrobial efficacy of several benzophenone derivatives was evaluated against common pathogens. The findings revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Benzophenone derivatives are often tailored for specific applications by modifying substituents. Below is a comparative analysis of key analogues:

Key Observations :

- Solubility: The pyrrolidinomethyl group in the target compound likely improves solubility in polar solvents (e.g., DMSO, ethanol) compared to halogenated analogues .

- UV Absorption: Unsubstituted benzophenone absorbs strongly at 252 nm, while electron-deficient substituents (e.g., thiophene in 5d from ) shift λmax to 290 nm. The target compound’s methyl and pyrrolidine groups may induce minor blue/red shifts compared to benzophenone.

Biological Activity

3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula CHNO and a molecular weight of 293.4 g/mol. This compound, categorized under benzophenones, is notable for its potential applications in various fields, including biological research and medicine. Its unique structure allows for interactions with biological molecules, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, which may lead to various biological effects. The exact pathways and targets remain under investigation, but the compound's structural features suggest potential roles in drug design and therapeutic applications.

Pharmacological Studies

Recent studies have explored the pharmacological properties of benzophenone derivatives, including this compound. For instance, molecular docking simulations have been employed to assess its binding affinity to presenilin proteins, which are implicated in Alzheimer's disease. This research indicates that certain derivatives can inhibit these proteins, thereby providing a potential therapeutic avenue for neurodegenerative conditions .

Toxicological Assessments

The safety profile of this compound has been evaluated through various toxicological studies. Research indicates that related compounds like Benzophenone-3 (BP-3) exhibit low irritation potential and do not induce dermal sensitization in animal models . However, some studies have reported adverse effects at higher concentrations, including alterations in reproductive health markers in rodents and potential endocrine-disrupting effects .

Case Study: Interaction with Presenilin Proteins

A notable study utilized in silico methods to investigate the interaction of benzophenone integrated derivatives with presenilin proteins. The findings suggest that certain derivatives could serve as inhibitors of these proteins, which are crucial in the amyloid hypothesis of Alzheimer's disease. The study highlighted BID-16 as a lead compound with significant binding affinity .

Study on Bioconcentration and Metabolization

Another investigation focused on the bioconcentration and distribution of BP-3 in aquatic species. The study demonstrated that exposure to BP-3 did not adversely affect fish biometric indices or behavior, indicating a low immediate toxicological impact under the tested conditions. However, the study also monitored metabolization pathways within fish organs, revealing complex interactions between BP-3 and biological systems .

Comparative Analysis with Related Compounds

The table below summarizes key characteristics and findings related to this compound compared to other benzophenones:

| Compound Name | Molecular Formula | Biological Activity | Safety Profile |

|---|---|---|---|

| This compound | CHNO | Potential inhibitor of presenilin proteins | Limited data; further studies needed |

| Benzophenone-3 (BP-3) | CHO | Endocrine disruptor; affects reproductive health | Low irritation; some adverse effects reported |

| Benzophenone-1 | CHO | Estrogenic activity | Potential reproductive effects noted |

Q & A

Q. What are the key considerations for optimizing the synthesis of 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example:

- Reaction Conditions: Use anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of the pyrrolidinomethyl group. Temperature should be maintained between 0–5°C during critical steps to minimize side reactions like over-alkylation .

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures can isolate the compound. Monitor purity via HPLC-MS (C18 column, 70:30 acetonitrile/water mobile phase) .

- Yield Enhancement: Catalytic amounts of NaH or K₂CO₃ may improve nucleophilic substitution efficiency at the benzophenone core .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR: Confirm methyl group positions (δ 1.2–1.5 ppm for pyrrolidinomethyl protons, δ 2.3–2.6 ppm for dimethyl groups) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular formula (C₂₀H₂₃NO). High-resolution MS (HRMS) can resolve isotopic patterns .

- X-ray Crystallography: For absolute confirmation, grow single crystals in ethyl acetate/hexane and analyze diffraction patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Address discrepancies through:

- Dose-Response Curves: Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H-GABA for GABA receptor studies) to quantify affinity and rule off-target interactions .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀ values) and adjust for variables like solvent (DMSO vs. ethanol) or cell line variability .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

Methodological Answer: Leverage in silico tools for rational design:

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict blood-brain barrier permeability .

- ADMET Prediction: Use software like SwissADME to optimize logP (target 2–4) and polar surface area (<90 Ų) for oral bioavailability .

- Docking Studies: Map the compound’s binding to target proteins (e.g., cytochrome P450 isoforms) to reduce metabolic liability .

Analytical Challenges

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?

Methodological Answer: Employ hyphenated techniques:

- UHPLC-QTOF-MS: Use a BEH C18 column (1.7 µm particles) with 0.1% formic acid in water/acetonitrile for high-resolution separation. Detect impurities at ppm levels .

- GC-MS with Derivatization: Silylate polar impurities (e.g., residual amines) using BSTFA for enhanced volatility and detection .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in metabolic pathway elucidation?

Methodological Answer: Synthesize deuterated derivatives (e.g., ³H or ¹³C labels at the pyrrolidinomethyl group) to:

- Track Metabolites: Use LC-MS/MS to identify hydroxylated or demethylated products in hepatocyte incubations .

- Quantify Turnover: Compare isotope ratios (e.g., ²H/¹H) in plasma samples via HRMS to calculate half-lives .

Biological and Toxicological Research

Q. What in vitro models are optimal for assessing the neurotoxic potential of this compound?

Methodological Answer: Use tiered assays:

- Primary Neuronal Cultures: Measure calcium flux (Fluo-4 AM dye) and apoptosis (Annexin V/PI) after 24–72 hr exposure .

- Microelectrode Arrays (MEAs): Monitor spontaneous firing in cortical networks to detect excitotoxicity .

- Mitochondrial Respiration: Assess OCR (oxygen consumption rate) via Seahorse XF Analyzer to identify metabolic disruption .

Q. How can researchers differentiate between receptor-mediated and oxidative stress-driven toxicity?

Methodological Answer: Combine pharmacological and biochemical assays:

- Antagonist Co-Treatment: Block suspected receptors (e.g., GABA-A with bicuculline) and measure rescue of toxicity .

- ROS Detection: Use DCFH-DA fluorescence and glutathione depletion assays to quantify oxidative stress .

- Transcriptomics: RNA-seq of Nrf2 pathway genes (e.g., HO-1, GCLC) to confirm oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.